molecular formula C6H6BrN3O B1404411 N'-(6-bromopyridin-2-yl)formic hydrazide CAS No. 1437312-09-8

N'-(6-bromopyridin-2-yl)formic hydrazide

Cat. No. B1404411
M. Wt: 216.04 g/mol
InChI Key: GEDQLHNATGDFDT-UHFFFAOYSA-N
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Description

N’-(6-bromopyridin-2-yl)formic hydrazide is an organic compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol1. It exhibits potential in various fields of research and industry1.



Synthesis Analysis

Unfortunately, the specific synthesis process for N’-(6-bromopyridin-2-yl)formic hydrazide is not readily available from the search results. However, it can be purchased from various suppliers for research and testing purposes123.



Molecular Structure Analysis

The molecular structure of N’-(6-bromopyridin-2-yl)formic hydrazide is characterized by the presence of a bromopyridinyl group attached to a formic hydrazide group1. The exact structural details are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving N’-(6-bromopyridin-2-yl)formic hydrazide are not detailed in the search results. Further research or experimental data would be required to provide a comprehensive analysis of its reactivity.



Physical And Chemical Properties Analysis

N’-(6-bromopyridin-2-yl)formic hydrazide is an organic compound with a molecular weight of 216.04 g/mol1. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.


Scientific Research Applications

Reactivity in Brominated Pyridines

The reactivity of bromine atoms in brominated pyridines, such as the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine, has been studied. This process utilizes concentrated aqueous solutions of various acids, including formic acid, revealing potential pathways in organic synthesis and transformations involving N'-(6-bromopyridin-2-yl)formic hydrazide (J. Wibaut, P. W. Haayman, & J. Dijk, 2010).

Synthesis of Novel Pyridine Derivatives

Research has been conducted on the synthesis of novel pyridine and fused pyridine derivatives. These processes involve the treatment of hydrazine compounds with formic acid and other chemicals to produce triazolopyridine derivatives, demonstrating the role of N'-(6-bromopyridin-2-yl)formic hydrazide in creating diverse organic compounds with potential antimicrobial and antioxidant properties (E. M. Flefel et al., 2018).

UV-induced Photoisomerization Studies

The study of UV-induced photoisomerization of related compounds like maleic hydrazide has been explored. Understanding these photoisomerization processes contributes to the knowledge of chemical behavior under UV light, which can be relevant for N'-(6-bromopyridin-2-yl)formic hydrazide in similar contexts (I. Reva et al., 2012).

Electroreduction Studies

The electroreduction of maleic hydrazide in aqueous solutions has been investigated. These studies provide insights into the electrochemical properties of hydrazide compounds, which could extend to understanding the electrochemical behavior of N'-(6-bromopyridin-2-yl)formic hydrazide (M. Shibata & P. Zuman, 1997).

Sequence-specific Crosslinking Agents

N'-(6-bromopyridin-2-yl)formic hydrazide's related compounds have been used as sequence-specific crosslinking agents for nucleic acids. This application is significant in genetic research for site-specific inactivation and mapping of viral genomes (J. Summerton & P. Bartlett, 1978).

Safety And Hazards

The safety and hazards associated with N’-(6-bromopyridin-2-yl)formic hydrazide are not detailed in the search results. It is recommended to handle all chemical substances with appropriate safety measures.


Future Directions

N’-(6-bromopyridin-2-yl)formic hydrazide exhibits potential in various fields of research and industry1. However, the specific future directions for this compound are not detailed in the search results. Further research and development could uncover new applications and insights into this compound.


Relevant Papers
Unfortunately, the search results do not provide specific papers related to N’-(6-bromopyridin-2-yl)formic hydrazide. For a comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.


properties

IUPAC Name

N-[(6-bromopyridin-2-yl)amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQLHNATGDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231530
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-bromopyridin-2-yl)formic hydrazide

CAS RN

1437312-09-8
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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